

# Introduction: The Strategic Value of 2-Cyano-5-iodopyridine

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## Compound of Interest

Compound Name: 2-Cyano-5-iodopyridine

Cat. No.: B1415159

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Pyridine-based compounds are a cornerstone of modern agrochemicals, found in numerous high-performance fungicides, insecticides, and herbicides.<sup>[1][2]</sup> The discovery of new active ingredients requires efficient methods to create diverse molecular libraries. **2-Cyano-5-iodopyridine** serves as an exemplary starting material in this context. Its structure is pre-functionalized with two key reactive handles: a cyano group and an iodo group, on a biologically relevant pyridine scaffold.

This guide will explore the reactivity of these functional groups and provide a detailed protocol for a key synthetic transformation—the Suzuki-Miyaura cross-coupling—which is central to its utility in modern agrochemical discovery.<sup>[3][4]</sup>

## Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of **2-Cyano-5-iodopyridine** is fundamental to its effective use in synthesis.

Property	Value	Source
CAS Number	41960-47-8	<a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> IN <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	230.01 g/mol	<a href="#">[5]</a>
Boiling Point	314.3 °C at 760 mmHg	<a href="#">[6]</a>
Density	2.04 g/cm <sup>3</sup>	<a href="#">[6]</a>
Appearance	(Not specified in search results)	

The true value of this intermediate lies in the distinct reactivity of its functional groups:

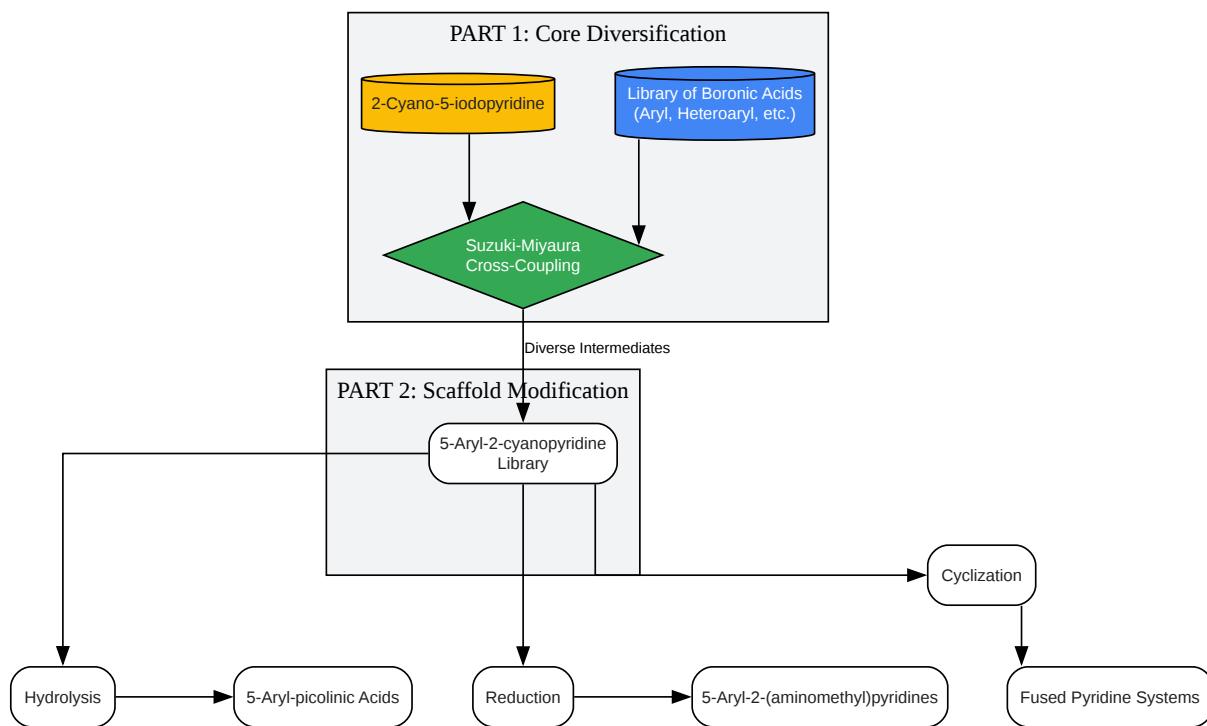
- The 5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group. This position is highly activated for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings. [\[3\]](#)[\[4\]](#)[\[7\]](#) This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is a critical strategy for exploring the structure-activity relationships (SAR) of potential agrochemicals.[\[8\]](#)
- The 2-Cyano Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings, such as imidazoles or tetrazoles.[\[9\]](#)[\[10\]](#) This allows for a second dimension of diversification after the initial cross-coupling step.

## Core Application: Palladium-Catalyzed Cross-Coupling

The primary application of **2-Cyano-5-iodopyridine** in agrochemical research is as a substrate for creating complex biaryl or heteroaryl structures. These motifs are prevalent in many successful pesticides.[\[4\]](#)[\[11\]](#) The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid derivative, is arguably the most powerful tool for this purpose due to its mild conditions and high functional group tolerance.[\[3\]](#)[\[7\]](#)

## Logical Workflow for Agrochemical Discovery

The diagram below illustrates how **2-Cyano-5-iodopyridine** fits into a typical discovery workflow. The initial cross-coupling reaction generates a diverse library of substituted cyanopyridines, which can then undergo further modification of the cyano group to produce a final set of compounds for biological screening.



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**Caption:** Agrochemical discovery workflow using **2-Cyano-5-iodopyridine**.

## Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura reaction. The specific conditions (catalyst, ligand, base, solvent) may require optimization for different boronic acids. This procedure is adapted from established methods for coupling aryl halides.[3][4][8]

Objective: To synthesize 2-Cyano-5-(4-methoxyphenyl)pyridine as an example of a potential agrochemical precursor.

#### Materials:

- **2-Cyano-5-iodopyridine** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (0.02 eq)
- Triphenylphosphine  $[\text{PPh}_3]$  (0.04 eq)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)
- Nitrogen or Argon gas supply
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Cyano-5-iodopyridine** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
- Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.

- Causality Note: Palladium is the active catalyst. Triphenylphosphine serves as a ligand that stabilizes the palladium species in the catalytic cycle, preventing its precipitation as palladium black and facilitating the reductive elimination step.
- Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon gas for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
- Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be sufficiently dilute to ensure all reagents are soluble at the reaction temperature.
- Causality Note: The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to palladium.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and water.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with water and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Cyano-5-(4-methoxyphenyl)pyridine.

## Conclusion

**2-Cyano-5-iodopyridine** is more than just an intermediate; it is a strategic platform for the efficient discovery of novel pyridine-based agrochemicals. Its pre-installed iodo and cyano functionalities provide orthogonal handles for rapid library generation via robust and well-understood chemical transformations like palladium-catalyzed cross-coupling. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound to accelerate the development of the next generation of crop protection agents.

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